molecular formula C12H17NO B312692 N-(2,3-dimethylphenyl)butanamide

N-(2,3-dimethylphenyl)butanamide

Cat. No.: B312692
M. Wt: 191.27 g/mol
InChI Key: RZNFUDMRDGGEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)butanamide is a secondary amide featuring a butanamide group (-CONH-) attached to a 2,3-dimethyl-substituted aromatic ring. For instance, similar compounds like N-(2,3-dimethylphenyl)benzenesulfonamide are synthesized via reactions between 2,3-dimethylaniline and sulfonyl/acid chloride derivatives in basic media . The 2,3-dimethylphenyl group likely enhances steric bulk and lipophilicity, influencing solubility and biological interactions. Potential applications may include agrochemical or pharmaceutical uses, as seen in structurally related compounds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-4-6-12(14)13-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3,(H,13,14)

InChI Key

RZNFUDMRDGGEKU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-(2,3-dimethylphenyl)butanamide and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Applications/Activities References
This compound C₁₂H₁₇NO 191.27 2,3-dimethylphenyl, butanamide Not explicitly reported -
N-(3-methylphenyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 3-methylphenyl, 2-phenylbutanamide No activity data available
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₄H₁₉ClN₂O 278.77 2,3-dimethylphenyl, chloro, isopropyl Pesticide (herbicide precursor)
N-(2,3-dimethylphenyl)benzenesulfonamide C₁₄H₁₅NO₂S 261.34 2,3-dimethylphenyl, benzenesulfonamide Antibacterial, anti-enzymatic activity
N-ethyl-2,2-diisopropylbutanamide C₁₂H₂₃NO 197.32 Ethyl, diisopropyl groups Flavoring agent (pending safety evaluation)

Key Observations:

Structural Variations: Backbone Differences: The substitution of butanamide with sulfonamide (e.g., C₁₄H₁₅NO₂S) introduces a sulfonyl group (-SO₂-), increasing polarity and hydrogen-bonding capacity compared to the less polar butanamide . Substituent Effects: Chloro and isopropyl groups in 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide enhance its agrochemical utility, likely by improving binding to plant enzyme targets .

Biological Activity :

  • N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibit antibacterial activity, attributed to the sulfonamide group’s ability to inhibit bacterial dihydropteroate synthase . Butanamide analogs, lacking this group, may require different mechanisms for bioactivity.
  • Regulatory challenges exist for butanamide derivatives like N-ethyl-2,2-diisopropylbutanamide, where insufficient toxicological data delay safety approvals .

For example, N-(3-methylphenyl)-2-phenylbutanamide (C₁₇H₁₉NO) has a higher molar mass (253.34 g/mol) and likely lower solubility than this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.